molecular formula C8H7N3O2 B1403494 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1234615-86-1

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1403494
CAS No.: 1234615-86-1
M. Wt: 177.16 g/mol
InChI Key: GXCQEXDWMSJOIJ-UHFFFAOYSA-N
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Description

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of several key enzymes, including α-amylase and p21-activated kinase 4 (PAK4). The inhibition of α-amylase by this compound can be beneficial in managing diabetes by slowing down the breakdown of starch into glucose . Additionally, the compound’s interaction with PAK4, a kinase involved in cell growth and apoptosis, highlights its potential in cancer therapy . The nature of these interactions typically involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by inhibiting key kinases such as EGFR, Her2, VEGFR2, and CDK2 . This inhibition leads to cell cycle arrest and the activation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its inhibition of PAK4 involves binding to the hinge region and β-sheets of the kinase, forming hydrogen bonds and electrostatic interactions . This binding disrupts the kinase’s activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to inhibit α-amylase is attributed to its binding to the enzyme’s active site, preventing the breakdown of starch into glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on enzymes and cancer cells over extended periods, although some reduction in potency may occur due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, its impact on metabolic flux and metabolite levels has been studied, revealing alterations in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy .

Chemical Reactions Analysis

Types of Reactions

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile scaffold for drug development sets it apart from other similar compounds.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6(8(12)13)2-5-3-9-4-10-7(5)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQEXDWMSJOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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